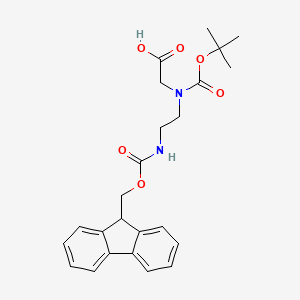

Boc-n-(2-fmoc-aminoethyl)glycine

Overview

Description

Boc-n-(2-fmoc-aminoethyl)glycine is a compound that combines the protective groups tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) with glycine. This compound is primarily used in peptide synthesis, where the protective groups help in the stepwise construction of peptides by preventing unwanted side reactions.

Mechanism of Action

Target of Action

Boc-n-(2-fmoc-aminoethyl)glycine is a fluorenylmethyloxycarbonyl (Fmoc) protected glycine derivative . It is primarily used in the field of peptide nucleic acid research to develop unusual or modified monomers . The primary targets of this compound are the amino acids in the peptide chain, specifically glycine, which is the simplest and least sterically hindered of the amino acids .

Mode of Action

The mode of action of this compound involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . This reaction liberates HCl, which is neutralized by the base . The compound confers a high level of flexibility when incorporated into polypeptides .

Biochemical Pathways

This compound is involved in the synthesis of peptide nucleic acids (PNAs). PNAs consist of a backbone of repeating N-(2-aminoethyl) glycine units connected by peptide bonds . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .

Result of Action

The result of the action of this compound is the successful incorporation of the glycine derivative into the peptide chain during synthesis . This can lead to the creation of peptides with unique properties, potentially aiding in the deconvolution of protein structure and function .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at a temperature of 2-8°C . The pH of the environment can also affect the reactivity of the compound, particularly during the peptide synthesis process .

Biochemical Analysis

Biochemical Properties

In the realm of biochemistry, Boc-n-(2-fmoc-aminoethyl)glycine is primarily used in antibody-drug coupling (ADC) synthesis . ADCs are complex molecules that consist of an antibody linked to a biologically active cytotoxic (cell-killing) payload or drug . This compound, as a part of this structure, interacts with various enzymes and proteins during this process .

Cellular Effects

The cellular effects of this compound are largely determined by its role in ADC synthesis . The compound itself does not directly influence cell function, gene expression, or cellular metabolism. Instead, it forms a crucial part of the ADC structure, which can target specific cancer cells and release the cytotoxic drug .

Molecular Mechanism

The molecular mechanism of this compound is tied to its role in ADC synthesis . The compound does not directly interact with biomolecules, nor does it inhibit or activate enzymes. Instead, it serves as a linker molecule, connecting the antibody to the cytotoxic drug in ADCs .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under standard laboratory conditions .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. This is likely because the compound is not typically administered on its own, but as part of a larger ADC molecule .

Metabolic Pathways

Its primary function is as a building block in the synthesis of ADCs .

Transport and Distribution

As a component of ADCs, it is likely that the compound’s distribution is closely tied to the distribution of the ADCs themselves .

Subcellular Localization

As a component of ADCs, its localization would be expected to follow that of the ADCs, which typically target specific cell surface receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-n-(2-fmoc-aminoethyl)glycine typically involves the following steps:

Protection of Glycine: Glycine is first protected with the Boc group. This is achieved by reacting glycine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Fmoc Protection: The Boc-protected glycine is then reacted with Fmoc chloride in the presence of a base like sodium carbonate to introduce the Fmoc group.

Coupling: The final step involves coupling the Fmoc-protected aminoethyl group to the Boc-protected glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To handle the increased volume of reactants.

Automated systems: For precise control of reaction conditions.

Purification: Using techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-n-(2-fmoc-aminoethyl)glycine undergoes several types of reactions:

Deprotection: Removal of the Boc and Fmoc groups under acidic and basic conditions, respectively.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Boc group is removed using trifluoroacetic acid (TFA), while the Fmoc group is removed using piperidine.

Coupling: Reagents like DCC or DIC are used in the presence of bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products

Deprotected Amino Acids: Removal of protective groups yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides with specific sequences.

Scientific Research Applications

Peptide Synthesis

Overview : Boc-N-(2-Fmoc-aminoethyl)glycine is primarily employed as a key building block in the synthesis of peptides. The presence of both Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protective groups allows for selective deprotection and facilitates the assembly of complex peptide sequences.

Key Features :

- Stability : The compound provides stability during the synthesis process, minimizing side reactions that can occur with other amino acid derivatives .

- Efficiency : It enables high-yield synthesis of peptides by allowing multiple coupling reactions without significant loss of material .

Case Study : A study demonstrated the successful assembly of oligomers with a (2-aminoethyl)glycine backbone using this compound. The method showed improved yields and efficiency compared to previous strategies, highlighting its effectiveness in peptide synthesis .

Drug Development

Overview : The compound plays a crucial role in developing pharmaceutical compounds, particularly peptide-based drugs that target specific biological pathways.

Key Features :

- Targeted Therapies : By modifying peptide sequences with this compound, researchers can design drugs that interact with specific receptors or enzymes, enhancing therapeutic efficacy .

- Biocompatibility : Peptides synthesized using this compound often exhibit favorable biocompatibility profiles, making them suitable for therapeutic applications .

Case Study : Research has shown that peptide drugs synthesized with this compound demonstrate improved binding affinities to their targets, leading to enhanced pharmacological effects compared to traditional small-molecule drugs .

Bioconjugation

Overview : this compound is utilized in bioconjugation techniques, which are essential for creating targeted drug delivery systems.

Key Features :

- Attachment of Biomolecules : The compound facilitates the attachment of biomolecules to surfaces or other molecules, enabling the development of conjugates that can selectively deliver drugs to specific cells or tissues .

- Versatility : It can be used to link various types of biomolecules, including proteins, nucleic acids, and small molecules, broadening its application scope in biomedical research .

Research in Neuroscience

Overview : In neuroscience research, this compound is applied to study neurotransmitter systems and explore the role of peptides in brain function.

Key Features :

- Peptide Functionality : Researchers utilize this compound to synthesize peptides that mimic neurotransmitters or modulate their activity, providing insights into neuropharmacology .

- Experimental Models : It is used in experimental models to investigate the effects of synthetic peptides on neuronal signaling pathways and behavior .

Diagnostic Applications

Overview : The compound is involved in developing diagnostic tools that utilize peptide markers for disease detection.

Key Features :

- Enhanced Detection Methods : Peptides synthesized with this compound have been incorporated into assays for detecting biomarkers associated with various diseases, improving diagnostic accuracy .

- Stability and Specificity : The stability of peptides derived from this compound enhances their performance in diagnostic applications, making them reliable indicators of disease states .

Data Table Summary

| Application Area | Key Benefits | Example Studies/Findings |

|---|---|---|

| Peptide Synthesis | Stability and efficiency in complex sequences | Successful oligomer assembly yielding high results |

| Drug Development | Targeted therapies with enhanced efficacy | Improved binding affinities observed |

| Bioconjugation | Versatile biomolecule attachment | Development of targeted drug delivery systems |

| Neuroscience Research | Insights into neurotransmitter functionality | Peptides affecting neuronal signaling pathways |

| Diagnostic Applications | Enhanced accuracy in disease detection | Reliable biomarkers developed for various diseases |

Comparison with Similar Compounds

Similar Compounds

Boc-glycine: Only has the Boc protective group.

Fmoc-glycine: Only has the Fmoc protective group.

Boc-n-(2-fmoc-aminoethyl)alanine: Similar structure but with alanine instead of glycine.

Uniqueness

Boc-n-(2-fmoc-aminoethyl)glycine is unique due to the presence of both Boc and Fmoc protective groups, which provide greater flexibility and control in peptide synthesis compared to compounds with only one protective group.

Biological Activity

Boc-n-(2-fmoc-aminoethyl)glycine, also referred to as Fmoc-N-(2-Boc-aminoethyl)glycine, is a compound that has garnered attention in various fields of biochemical research due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, focusing on its applications in peptide synthesis, drug development, and bioconjugation.

This compound is characterized by the following properties:

- Molecular Formula : CHNO

- Molecular Weight : 440.49 g/mol

- Density : 1.25 g/cm³

- Boiling Point : 638.3°C at 760 mmHg

- Flash Point : 339.8°C

These properties facilitate its role as a versatile building block in various chemical reactions, particularly in peptide synthesis and drug development .

1. Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its protective groups (Boc and Fmoc) allow for the selective modification of amino acids during synthesis, enabling researchers to create complex peptide structures with high specificity. The compound's stability under acidic conditions makes it particularly useful for synthesizing peptides that require multiple deprotection steps .

2. Drug Development

In the pharmaceutical industry, this compound plays a crucial role in developing peptide-based therapeutics. Its ability to form stable conjugates with various biomolecules enhances its potential as a drug delivery system. This compound has shown promise in targeting specific biological pathways, making it a candidate for developing novel therapeutic agents .

3. Bioconjugation

The compound is also valuable in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is essential for creating targeted drug delivery systems and improving the efficacy of therapeutic agents. The ability to conjugate with antibodies enhances its application in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells .

Case Study 1: Cellular Uptake Mechanism

Research has demonstrated that compounds similar to this compound exhibit efficient cellular uptake mechanisms. For instance, studies on α-GPNA oligomers showed that their cellular uptake was significantly enhanced when they contained substituents like arginine, which facilitated interaction with cell membranes through bidentate hydrogen bonds . This suggests that modifications on the amino acid backbone can influence biological activity and cellular interactions.

Case Study 2: Cytotoxicity and Binding Affinity

Another study highlighted that this compound derivatives could bind effectively to DNA and RNA, exhibiting cytotoxic properties against certain cancer cell lines. The binding affinity of these compounds was assessed using various assays, revealing their potential as therapeutic agents in oncology . The cytotoxic effects were attributed to their amphipathic nature, which allowed them to disrupt cellular membranes and induce apoptosis in malignant cells.

Summary Table of Biological Activities

Properties

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(14-21(27)28)13-12-25-22(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJLVJKSNJBYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.